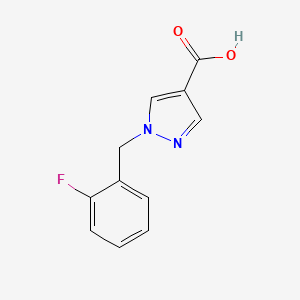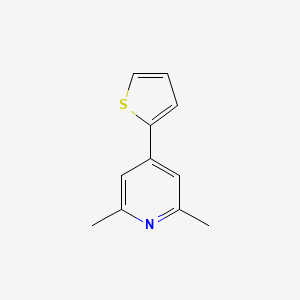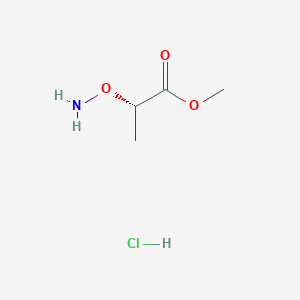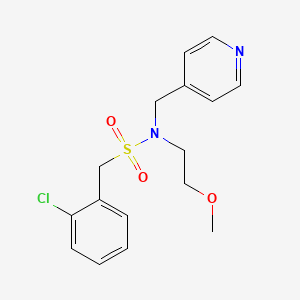
1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly known as RQ-00203078, and it is a potent and selective inhibitor of the protein kinase CK2.
Wissenschaftliche Forschungsanwendungen
Methane Utilization and Environmental Impact
Methane as a Resource:
- Methane is an abundant gas used in energy recovery systems and has potential biotechnological applications, such as in the production of single-cell protein, biopolymers, and other valuable chemicals through the action of methanotrophs, bacteria that use methane as their sole carbon source (Strong, Xie, & Clarke, 2015).
Methane Oxidation:
- Studies on methane oxidation highlight the environmental role of methane-oxidizing bacteria in limiting methane emissions, a potent greenhouse gas. Methanotrophs, which oxidize methane to CO2 in aerobic conditions, have been explored for their potential in mitigating methane emissions from various sources (Mishra, Shukla, & Shukla, 2018).
Chlorinated Compounds and Environmental Concerns
Chlorinated Solvent Exposure:
- Occupational exposure to chlorinated solvents, including chlorophenols, has been linked to adverse health effects, highlighting the need for research into safer alternatives or remediation techniques to mitigate these impacts (Ruder, 2006).
Photocatalytic Oxidation:
- Photocatalytic treatments have been investigated for the oxidation of reduced sulfur compounds in gaseous flows, a process that could be relevant for mitigating emissions from industrial processes involving chlorinated compounds (Cantau et al., 2007).
Wirkmechanismus
Target of Action
It’s known that similar compounds have been used in various chemical reactions, suggesting that its targets could be related to these chemical processes .
Mode of Action
It’s known that similar compounds have been involved in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been used in the synthesis of two-dimensional spin-crossover coordination polymers , indicating that it might affect related biochemical pathways.
Result of Action
Similar compounds have been involved in the synthesis of various chemical structures , suggesting that this compound might have similar effects.
Action Environment
It’s known that similar compounds have displayed different behaviors based on the presence of different solvents , indicating that environmental factors might have a significant influence on the action of this compound.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-22-11-10-19(12-14-6-8-18-9-7-14)23(20,21)13-15-4-2-3-5-16(15)17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPJUIXHKLXWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)S(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


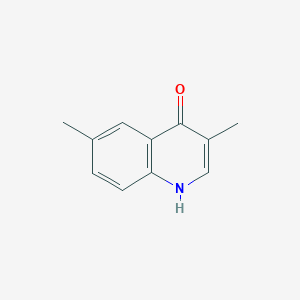
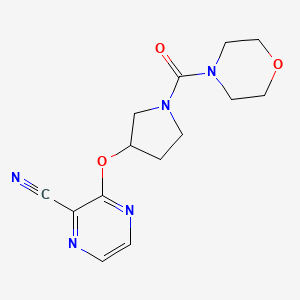
![3-(3,5-dimethylisoxazol-4-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2930306.png)


![Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930313.png)
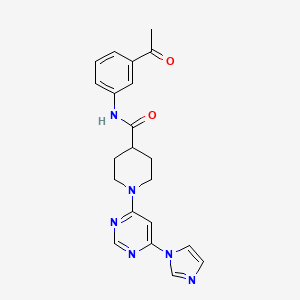
![ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2930316.png)
